2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-[4-(trifluoromethoxy)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-16-5-8(6-17-10)7-1-3-9(4-2-7)18-11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIZTZQAWUPSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are employed alongside bases like Na₂CO₃ or K₃PO₄ in solvents such as dimethoxyethane (DME) or tetrahydrofuran (THF). For example, a protocol adapted from analogous pyridine syntheses (e.g., coupling 5-bromo-2-chloropyrimidine with 4-(trifluoromethoxy)phenylboronic acid) achieves yields of 68–75% under reflux at 90°C for 12 hours.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Yield | 72% |
This method’s efficiency depends on the electronic nature of the pyrimidine ring, where electron-withdrawing groups (e.g., chlorine) enhance reactivity toward cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution at the 5-position of 2-chloropyrimidine derivatives offers an alternative route. The trifluoromethoxy group, introduced via SNAr, requires activating groups to facilitate displacement.
Key Considerations
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Activation : Prior nitration or sulfonation at the 5-position enhances leaving-group aptitude.
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Reagents : 4-(Trifluoromethoxy)phenol, when deprotonated with NaH, acts as the nucleophile.
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (120–150°C).
A study on analogous pyrimidines reported a 58% yield for SNAr-mediated trifluoromethoxylation, though competing side reactions (e.g., hydrolysis) necessitate careful optimization.
Cyclocondensation Strategies
Constructing the pyrimidine ring de novo with pre-installed substituents is a viable pathway. This approach often employs β-diketones or amidines as precursors.
Example Protocol
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Precursor Synthesis : React 4-(trifluoromethoxy)benzamidine with 2-chloromalonaldehyde in ethanol.
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Cyclization : Catalyze with HCl at 80°C to form the pyrimidine core.
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Isolation : Crystallization from hexane/ethyl acetate yields the product (purity >95%).
Table 2: Cyclocondensation Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | HCl (conc.) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 65% |
This method avoids post-synthetic modifications but requires stringent control over stoichiometry to prevent oligomerization.
Halogenation Techniques
Chlorination at the 2-position is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 72 | 98 | High |
| SNAr | 58 | 90 | Moderate |
| Cyclocondensation | 65 | 95 | Low |
| Halogenation | 85 | 97 | High |
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Suzuki-Miyaura : Preferred for scalability and reproducibility but requires expensive catalysts.
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Cyclocondensation : Limited by precursor availability but offers atom economy.
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Halogenation : High-yielding but dependent on precursor accessibility.
Advanced Functionalization and Derivatives
Post-synthetic modifications enable diversification. For instance:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Used in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies emphasize green chemistry practices that enhance yield and reduce environmental impact. For instance, one study reported a one-pot three-component condensation method that effectively synthesizes various pyrimidine derivatives, including those with trifluoromethoxy substituents .
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for further pharmacological development:
- Anti-inflammatory Activity : Several studies have highlighted its potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism involves the inhibition of specific bacterial enzymes critical for cell viability .
- Antifungal Effects : Recent research indicates that derivatives of this pyrimidine can effectively inhibit various phytopathogenic fungi. In vitro tests showed that certain derivatives had antifungal activities significantly higher than traditional fungicides like dimethomorph .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of This compound :
- Substituent Effects : The presence of the trifluoromethoxy group at the para position of the phenyl ring enhances biological activity due to its ability to form hydrogen bonds with target proteins. Studies suggest that variations in substituents can lead to significant changes in potency against both COX enzymes and microbial targets .
- Comparative Analysis : A comparative analysis of various pyrimidine derivatives indicates that modifications at specific positions can either enhance or diminish biological activity. For example, replacing certain halogens or introducing electron-withdrawing groups can lead to a loss of activity, underscoring the importance of careful structural design in drug development .
Case Study 1: Anti-inflammatory Activity
A series of pyrimidine derivatives were synthesized and evaluated for their COX-2 inhibitory effects. Among these, compounds closely related to This compound exhibited IC50 values that rivaled those of conventional COX inhibitors like indomethacin and celecoxib, indicating strong anti-inflammatory potential .
Case Study 2: Antifungal Efficacy
In a study assessing antifungal activity against Phytophthora infestans, several synthesized pyrimidines showed inhibition rates significantly higher than those observed with established fungicides. The leading compound demonstrated an inhibition rate exceeding 36%, highlighting its potential as a new antifungal agent .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The trifluoromethoxy group distinguishes 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine from analogs with other substituents. Key comparisons include:
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : While both are electron-withdrawing, -OCF₃ offers better steric flexibility and lower reactivity compared to -CF₃, making the target compound more suitable for prolonged biological interactions .
- Halogen Effects : Bromine (in CAS 1485604-94-1) increases molecular weight and may hinder membrane permeability, whereas chlorine (in the target compound) balances lipophilicity and size .
Biological Activity
2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, interactions with various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom and a trifluoromethoxy group, which may enhance its lipophilicity and metabolic stability. This structural configuration is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, its derivatives have been evaluated for cytotoxicity against various human cancer cell lines.
In Vitro Studies
A significant study reported that several pyrimidine derivatives, including those similar to this compound, were tested for antiproliferative activity against human cancer cell lines such as MCF-7 and DU145. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU (IC50 µM) |
|---|---|---|---|
| This compound | MCF-7 | 8.75 | Better |
| Derivative A | DU145 | 6.50 | Better |
| 5-Fluorouracil | MCF-7 | 17.02 | - |
The mechanism by which this compound exerts its anticancer effects involves the modulation of key cellular pathways:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly affecting the G2/M phase transition, thereby inhibiting cancer cell growth.
- Induction of Apoptosis : It has been shown to increase levels of apoptotic markers such as caspase-9 in treated cells, indicating a potential pathway for inducing programmed cell death .
Study on Anticancer Efficacy
A recent investigation into the efficacy of pyrimidine derivatives, including our compound of interest, demonstrated substantial antiproliferative effects across multiple cancer cell lines. The study utilized the National Cancer Institute's NCI-60 screening program to evaluate the compounds' activities against a wide array of human tumor types .
Structural Activity Relationship (SAR)
Research has indicated that modifications in the substituents on the pyrimidine ring can significantly affect biological activity. For example, the presence of a chlorine atom at specific positions was found to enhance anticancer activity compared to other halogen substitutions .
Q & A
Q. Q: What are the standard synthetic routes for preparing 2-chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine, and how can intermediates be optimized for yield?
A: The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a pyrimidine core substituted with a trifluoromethoxy phenyl group can be chlorinated at the 2-position using POCl₃ or PCl₅ under reflux conditions . Key intermediates (e.g., 4-(trifluoromethoxy)phenylboronic acid) require rigorous drying to avoid hydrolysis. Purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water. Yields can be improved by optimizing reaction temperature, stoichiometry, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .
Advanced Reactivity and Functionalization
Q. Q: How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the pyrimidine ring in cross-coupling reactions?
A: The trifluoromethoxy group (-OCF₃) significantly deactivates the pyrimidine ring due to its strong electron-withdrawing nature, reducing reactivity in electrophilic substitutions. However, it enhances stability in nucleophilic aromatic substitution (NAS) at the 2-chloro position. Computational studies (DFT) suggest that the meta-directing effect of -OCF₃ on the phenyl ring affects regioselectivity in further functionalization . For example, coupling reactions with arylboronic acids may require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) .
Basic Characterization Techniques
Q. Q: What spectroscopic and chromatographic methods are essential for characterizing this compound and its intermediates?
A:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrimidine) and -OCF₃ groups (¹⁹F NMR: δ -55 to -60 ppm) .
- HPLC-MS : Monitor purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ via ESI+) .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between pyrimidine and phenyl rings) .
Advanced Pharmacological Profiling
Q. Q: What strategies are used to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
A:
- Kinase assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- MIC testing : Assess antibacterial/antifungal activity (e.g., against S. aureus or C. albicans) via broth microdilution .
- SAR studies : Modify the chloro or trifluoromethoxy groups to correlate structure with activity. For example, replacing -Cl with -NH₂ reduces cytotoxicity but increases solubility .
Data Contradictions and Reproducibility
Q. Q: How can researchers resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?
A: Contradictions often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:
- Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Validate purity via orthogonal methods (HPLC, elemental analysis) .
- Replicate studies under inert atmospheres to prevent degradation of sensitive intermediates .
Computational Modeling for Drug Design
Q. Q: Which computational tools are recommended for predicting binding modes and ADMET properties?
A:
- Docking (AutoDock Vina, Glide) : Model interactions with target proteins (e.g., F-ATP synthase for tuberculosis applications) .
- ADMET Prediction (SwissADME, pkCSM) : Estimate logP (~3.2), solubility (LogS ≈ -4.5), and CYP450 inhibition risks .
- DFT Calculations (Gaussian) : Optimize geometries and calculate frontier molecular orbitals to predict reactivity .
Safety and Handling Protocols
Q. Q: What precautions are critical when handling this compound in laboratory settings?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
